N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydrobenzo[b][1,4]oxazepine ring fused with a naphthalene sulfonamide group, making it an interesting subject for scientific research.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-21(2)13-27-19-12-16(8-10-18(19)22-20(21)24)23-28(25,26)17-9-7-14-5-3-4-6-15(14)11-17/h3-12,23H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKAICOHPBTPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Aminophenol Derivatives
The oxazepine ring is constructed via [2+5] cycloaddition between a bisimine precursor and phthalic anhydride, adapted from Mossalamy’s protocol.
Procedure:
- Bisimine Formation :
o-Toluidine (10 mmol) reacts with 2,5-dimethoxybenzaldehyde (20 mmol) in absolute ethanol under glacial acetic acid catalysis (5 mol%) at reflux (78°C, 12 h). The resulting bisimine (B1) is isolated via vacuum filtration (82% yield).
- Cycloaddition with Anhydride :
Bisimine B1 (5 mmol) and phthalic anhydride (10 mmol) undergo [2+5] cycloaddition in dry benzene under nitrogen at 80°C for 24 h. The product, 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine-8-carbaldehyde , is recrystallized from ethanol (mp 189–191°C, 68% yield).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the imine nitrogen on the electrophilic carbonyl of phthalic anhydride, followed by ring expansion and dehydration (Figure 1).
Functionalization of the Oxazepine Core
Reduction of the Aldehyde Moiety
The aldehyde group at position 8 is reduced to a primary amine using NaBH₄/NH₄Cl in THF/MeOH (1:1) at 0°C to room temperature (4 h). The resultant 8-amino-3,3-dimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one is purified via column chromatography (SiO₂, EtOAc/hexane 1:3, 74% yield).
Characterization Data :
- ¹H NMR (300 MHz, CDCl₃) : δ 6.82 (d, J = 8.2 Hz, 1H), 6.75 (s, 1H), 4.15 (s, 2H), 3.02 (t, J = 6.1 Hz, 2H), 2.88 (t, J = 6.0 Hz, 2H), 1.45 (s, 6H).
- MS (ESI+) : m/z 249.1 [M+H]⁺.
Synthesis of Naphthalene-2-sulfonyl Chloride
Naphthalene-2-sulfonic acid (10 mmol) reacts with PCl₅ (30 mmol) in chlorobenzene at 120°C for 6 h. The crude sulfonyl chloride is distilled under reduced pressure (bp 145°C/12 mmHg, 85% yield).
Sulfonamide Coupling Reaction
Reaction Conditions and Optimization
The amine intermediate (5 mmol) and naphthalene-2-sulfonyl chloride (7.5 mmol) are combined in anhydrous CH₂Cl₂ with Et₃N (15 mmol) as base. The mixture is stirred at 0°C for 1 h, then at room temperature for 12 h. Workup involves washing with 5% HCl, saturated NaHCO₃, and brine, followed by drying (MgSO₄) and solvent evaporation.
Yield Optimization :
| Equiv. Sulfonyl Chloride | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.2 | 0→25 | 12 | 58 |
| 1.5 | 0→25 | 12 | 72 |
| 1.5 | 0→40 | 8 | 68 |
Optimal conditions use 1.5 equivalents of sulfonyl chloride at 0→25°C for 12 h (72% yield).
Purification and Characterization
The crude product is purified via flash chromatography (SiO₂, EtOAc/hexane 1:2) to afford white crystals (mp 214–216°C).
Spectroscopic Data :
- ¹H NMR (300 MHz, DMSO-d₆) : δ 8.45 (s, 1H), 8.02–7.85 (m, 4H), 7.72 (d, J = 8.1 Hz, 1H), 7.58–7.42 (m, 2H), 6.95 (d, J = 8.3 Hz, 1H), 4.22 (s, 2H), 3.15 (t, J = 6.2 Hz, 2H), 2.95 (t, J = 6.1 Hz, 2H), 1.52 (s, 6H).
- ¹³C NMR (75 MHz, DMSO-d₆) : δ 169.8 (C=O), 142.3, 138.9, 134.7, 132.1, 129.8, 128.5, 127.9, 127.3, 126.4, 124.8, 119.2, 115.6, 58.4, 44.7, 40.2, 28.9, 25.3.
- HRMS (ESI+) : m/z 454.1442 [M+H]⁺ (calcd. 454.1439 for C₂₃H₂₃N₂O₄S).
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Adapting Hameed’s microwave methodology, the oxazepine core is synthesized in 30 minutes at 180 W (65% yield), reducing reaction time by 80% compared to conventional heating.
Solid-Phase Sulfonylation
Immobilizing the amine intermediate on Wang resin enables iterative sulfonylation with automated purification, achieving 78% yield and >95% purity after cleavage (TFA/CH₂Cl₂).
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The conditions for these reactions can vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydrobenzo[b][1,4]oxazepine derivatives and naphthalene sulfonamides. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.
Uniqueness
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide is unique due to its specific combination of the tetrahydrobenzo[b][1,4]oxazepine ring and naphthalene sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Naphthalene sulfonamides represent a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a detailed overview of its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of this compound involves the reaction of naphthalene sulfonamide with various heterocyclic compounds. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structural integrity and purity of the synthesized compound .
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of naphthalene sulfonamide derivatives against various cancer cell lines. The compound 5c , which shares structural similarities with this compound, demonstrated potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.51 µM and 0.33 µM respectively .
Table 1: Antiproliferative Activity of Selected Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5c | MCF-7 | 0.51 |
| 5c | A549 | 0.33 |
| 4c | MCF-7 | 3.96 |
| 4j | Caco-2 | 5.87 |
The mechanism by which these compounds exert their effects is primarily through the inhibition of tubulin polymerization. Molecular docking studies suggest that these compounds bind to the colchicine-binding site on tubulin . This interaction leads to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells.
Figure 1: Cell Cycle Arrest Induced by Compound 5c
Cell Cycle Arrest (This is a placeholder for illustrative purposes)
Structure-Activity Relationships (SAR)
The SAR analysis indicates that the presence of specific substituents on the naphthalene ring significantly influences biological activity. For instance:
- The introduction of electron-donating groups enhances antiproliferative activity.
- Compounds with naphthalenyl moieties exhibited superior activity compared to those with simple phenyl rings .
Case Studies
A notable case study involved the evaluation of compound 5c against normal human liver cells (LO2), which revealed moderate cytotoxicity (IC50 = 12.73 µM). This suggests a promising safety profile for further development in anticancer therapies .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters, including solvent selection (e.g., DMF vs. THF), temperature control (50–80°C), and catalyst screening (e.g., Pd-based catalysts for coupling reactions). Purification techniques such as column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) should be tested to enhance purity. Analytical tools like HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) are critical for monitoring reaction progress and confirming structural integrity .
Q. How can researchers characterize the molecular structure and confirm the absence of stereochemical impurities?
- Methodological Answer : Combine X-ray crystallography (for solid-state structure determination) with advanced spectroscopic methods:
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., sulfonamide-containing compounds often target carbonic anhydrases or kinases):
- Enzyme inhibition assays : Fluorescence-based or colorimetric assays (e.g., NADH-coupled reactions for kinase activity).
- Cell viability assays : MTT or resazurin assays in relevant cell lines (e.g., cancer models).
- Dose-response curves : Use 3-parameter logistic models to calculate IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity across studies be resolved?
- Methodological Answer : Conduct a meta-analysis of existing data with the following steps:
Replicate experiments : Control for variables like solvent (DMSO concentration ≤0.1%), cell passage number, and assay temperature.
Statistical modeling : Apply ANOVA or mixed-effects models to identify batch effects or outliers.
Mechanistic studies : Use CRISPR-edited cell lines to validate target engagement or off-target effects .
Q. What computational strategies are recommended to predict binding modes and selectivity of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein structures (PDB IDs). Validate with molecular dynamics simulations (GROMACS) to assess binding stability.
- Pharmacophore modeling : Identify critical interactions (e.g., sulfonamide-metal coordination) using Discovery Studio.
- QSAR : Develop models with descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
Q. How can researchers design experiments to elucidate the metabolic stability of this compound?
- Methodological Answer :
- In vitro metabolism : Use liver microsomes (human or rat) with NADPH cofactors; monitor depletion via LC-MS/MS.
- CYP inhibition assays : Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates.
- Reactive metabolite detection : Trapping studies with glutathione or potassium cyanide to identify electrophilic intermediates .
Q. What strategies address low solubility in aqueous buffers during formulation studies?
- Methodological Answer :
- Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations.
- Salt formation : Screen with hydrochloric or maleic acid to improve crystallinity.
- Nanosuspensions : Use high-pressure homogenization (e.g., 1500 bar for 10 cycles) to reduce particle size to <200 nm .
Theoretical and Methodological Frameworks
Q. How should a conceptual framework be integrated into mechanistic studies of this compound?
- Methodological Answer : Align hypotheses with established theories (e.g., lock-and-key vs. induced-fit enzyme inhibition). For example:
- Kinetic analysis : Use Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive).
- Structural biology : Correlate IC₅₀ values with X-ray crystallography data to validate binding site interactions .
Q. What statistical approaches are optimal for analyzing dose-response relationships in heterogeneous cell populations?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Cluster analysis : Apply k-means clustering to identify subpopulations with divergent responses.
- Bayesian hierarchical models : Account for inter-experiment variability in multi-laboratory studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
